Unprecedented M1 Subtype Selectivity: No Agonist Activity at M2-M5 up to 10 µM
Tbpb exhibits absolute functional selectivity for the M1 mAChR subtype, with zero agonist activity detected at M2, M3, M4, or M5 receptors at concentrations up to 10 µM in calcium mobilization assays [1]. In contrast, the prototypical M1/M4-preferring orthosteric agonist xanomeline retains substantial agonist activity at M4, and the allosteric agonist AC-42 shows partial agonism at M3 [2][3]. This level of selectivity is critical for experiments aiming to attribute biological effects exclusively to M1 activation without confounding contributions from other mAChR subtypes.
| Evidence Dimension | M1 Subtype Selectivity (Agonist Activity at M2-M5) |
|---|---|
| Target Compound Data | No agonist activity at M2-M5 up to 10 µM |
| Comparator Or Baseline | Xanomeline (M1/M4 agonist); AC-42 (M1 allosteric agonist with M3 partial agonism) |
| Quantified Difference | Tbpb is completely inactive at M2-M5; Xanomeline activates M4; AC-42 activates M3. |
| Conditions | Calcium mobilization assays in CHO cells expressing human recombinant mAChR subtypes |
Why This Matters
Procurement of Tbpb ensures that observed in vitro and in vivo phenotypes are unambiguously driven by M1 activation, eliminating off-target mAChR effects that plague less selective tools.
- [1] Jones, C. K., et al. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. Journal of Neuroscience, 2008, 28(41), 10422-10433. View Source
- [2] Shekhar, A., et al. Selective Muscarinic Receptor Agonist Xanomeline as a Novel Treatment Approach for Schizophrenia. American Journal of Psychiatry, 2008, 165(8), 1033-1039. View Source
- [3] Spalding, T. A., et al. Discovery of an Ectopic Activation Site on the M1 Muscarinic Receptor. Molecular Pharmacology, 2002, 61(6), 1297-1302. View Source
